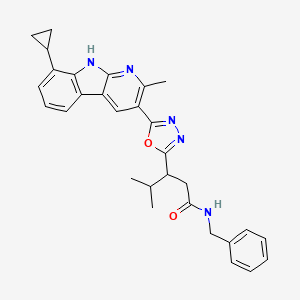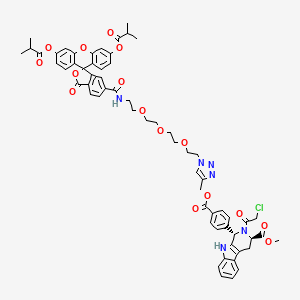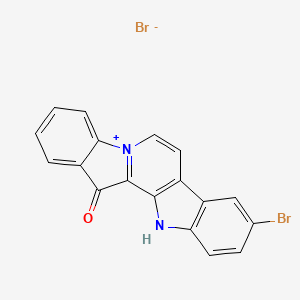
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is a compound that has been isotopically labeled with carbon-13 and nitrogen-15. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound is a derivative of L-gamma-Glutamyl-L-cysteinyl-L-lysine, which is known for its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves the incorporation of stable isotopes of carbon and nitrogen into the L-gamma-Glutamyl-L-cysteinyl-L-lysine molecule. This process typically requires specialized equipment and conditions to ensure the correct incorporation of the isotopes. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and careful control of reaction parameters to achieve the desired product .
Industrial Production Methods: Industrial production of this compound is usually carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves scaling up the synthetic methods used in the laboratory to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification methods to ensure high yield and purity .
化学反应分析
Types of Reactions: L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
科学研究应用
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study reaction mechanisms and metabolic pathways. In biology, it is used to investigate protein interactions and cellular processes. In medicine, it is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
作用机制
The mechanism of action of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to track the compound and study its effects in detail. The specific pathways and targets can vary depending on the research context, but they often involve key enzymes and proteins involved in metabolic and signaling pathways .
相似化合物的比较
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include L-gamma-Glutamyl-L-cysteinyl-L-lysine without isotopic labeling and other isotopically labeled peptides. The isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis of the compound’s behavior .
List of Similar Compounds:- L-gamma-Glutamyl-L-cysteinyl-L-lysine
- Isotopically labeled peptides with different isotopes
- Other gamma-glutamyl peptides
属性
分子式 |
C14H26N4O6S |
|---|---|
分子量 |
384.40 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)18-12(20)10(7-25)17-11(19)5-4-8(16)13(21)22/h8-10,25H,1-7,15-16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9-,10-/m0/s1/i4+1,5+1,8+1,11+1,13+1,16+1 |
InChI 键 |
QVQXRPXVRNLLEO-FSSWEWTLSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N[13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
规范 SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)



